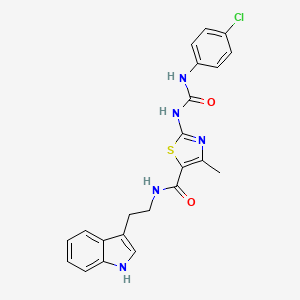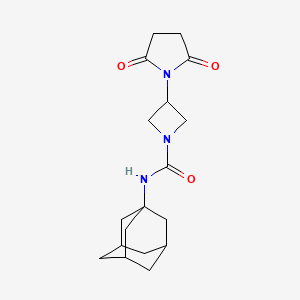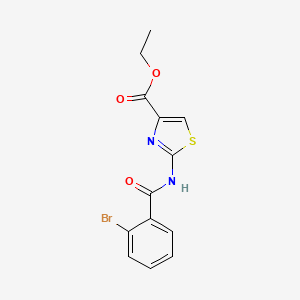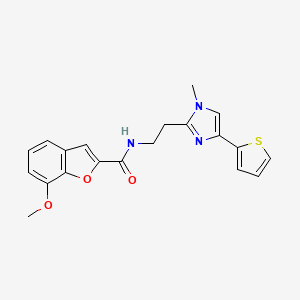
N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes starting from basic building blocks such as 4-chlorobenzenamine or indole derivatives. For instance, Kan et al. (2015) demonstrated a five-step synthesis process for a closely related compound, emphasizing the importance of reaction conditions such as temperature and reactant ratios for yield optimization (Kan, 2015). Such procedures are crucial for constructing the complex architecture of N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide, highlighting the synthetic challenges and intricacies involved.
Applications De Recherche Scientifique
Indole and Indazole Derivatives as Monoamine Oxidase Inhibitors
Indazole and indole carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds show significant selectivity towards MAO-B over MAO-A, with some derivatives exhibiting subnanomolar potency. This high selectivity and potency make them potential candidates for therapeutic applications in diseases where MAO-B is implicated. Computational docking studies have provided insights into the interactions between these inhibitors and the enzyme binding site, rationalizing their high potency despite their small molecular size (Tzvetkov et al., 2014).
Gold-Catalyzed Synthesis of Indole-1-carboxamides
A green and efficient method has been developed for the synthesis of indole-1-carboxamides using gold-catalyzed intramolecular hydroamination of terminal alkynes in aqueous media. This method is tolerant to various functional groups, providing a versatile route for the preparation of these compounds. Indole-1-carboxamides synthesized through this process may have significant biological activities, given the biological relevance of the indole moiety in numerous natural products and pharmaceuticals (Ye et al., 2009).
Optimization of Chemical Functionalities for Cannabinoid Receptor Modulation
The study on the optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1) reveals that specific structural modifications can significantly impact the binding affinity and cooperativity. This research is crucial for the development of CB1 receptor modulators, which have potential therapeutic applications in treating disorders related to the endocannabinoid system (Khurana et al., 2014).
Synthesis and Biological Activity of Thiazole Derivatives
Research into thiazole derivatives, including those related to the 4-methylthiazole-5-carboxamide moiety, has shown that these compounds possess a range of biological activities. Specifically, modifications to the thiazole core have led to compounds with significant fungicidal, insecticidal, and antimicrobial activities, highlighting the potential of these derivatives in developing new agrochemicals and pharmaceuticals (Liu et al., 2004).
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-13-19(20(29)24-11-10-14-12-25-18-5-3-2-4-17(14)18)31-22(26-13)28-21(30)27-16-8-6-15(23)7-9-16/h2-9,12,25H,10-11H2,1H3,(H,24,29)(H2,26,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZLYVIDFMDFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2486306.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2486308.png)
![N-[1-[(diethylamino)carbonyl]-2-(2-pyrimidinylamino)vinyl]benzenecarboxamide](/img/structure/B2486313.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2486315.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2486317.png)

![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2486320.png)
